molecular formula C29H34Cl4N4O6S2 B167961 5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-( CAS No. 10049-96-4

5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(

Cat. No. B167961
CAS RN: 10049-96-4
M. Wt: 740.5 g/mol
InChI Key: CXMTVYYZZGALHX-UHFFFAOYSA-N
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Description

The compound appears to contain a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It’s also dichloro-substituted and contains sulfobutyl and ethyl groups .


Molecular Structure Analysis

The benzimidazole core of the molecule is planar because it’s an aromatic system. The dichloro substituents could add some degree of molecular polarity .


Chemical Reactions Analysis

Benzimidazole compounds can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. Generally, benzimidazole derivatives are crystalline solids . They may exhibit fluorescence, and their dichloro substituents could make them somewhat polar .

Scientific Research Applications

1. Optoelectronic and Sensor Applications

The compound has been identified as a potential alternative plasmonic material for noble metals in the visible region, particularly in the development of novel long-range surface exciton-polariton (LRSEP) sensors. These sensors, which utilize a film of this compound covered with graphene, show significantly enhanced imaging sensitivity compared to traditional noble metal film-based sensors. This advancement is promising for chemical sensing and bio-sensing applications (Liu et al., 2021).

2. Raman Spectroscopy and Molecular Aggregation

Studies involving Raman spectroscopy have provided insights into the vibrational modes of this compound when it forms J-aggregates. These aggregates exhibit unique characteristics, making them attractive for organic-based optoelectronic devices. The enhancement in the intensity of specific low-frequency modes upon aggregation, attributed to aggregation-enhanced Raman scattering, links the vibrational modes of the molecule to its electronic properties (Coles et al., 2010).

3. Enhanced Nonlinear Optical Response

This compound's derivatives have been explored for their strong nonlinear optical response in the visible spectral range, particularly in epsilon-near-zero (ENZ) organic thin films. By manipulating the doping concentration in these thin films, researchers have achieved a custom-tailored ENZ region in the visible spectral range. This research is crucial for applications requiring specific ENZ properties and offers novel information on how molecular aggregation affects ENZ properties (Wu et al., 2019).

4. Surface Exciton Polaritons for Optical Devices

The compound is key in the development of surface exciton polaritons (SEPs) at the J-aggregate cyanine dye and air interface, crucial for novel sensors and next-generation optical devices. The simple device preparation and the ability to observe SEPs easily at room temperature make it a promising material for SEP biosensors (Takatori et al., 2017).

5. Fluorescence Spectra Influences

The compound's interaction with inorganic salts and bases significantly influences its absorption and fluorescence spectra. This interaction leads to the appearance of an intense J-band and changes in the maximal temperature at which this band is observed, offering potential applications in spectroscopy and sensing technologies (Struganova et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzimidazole derivatives exhibit biological activity and are used in pharmaceuticals .

Future Directions

The study of benzimidazole derivatives is an active area of research, particularly in the development of new pharmaceuticals . Future research could explore the properties and potential applications of this specific compound.

properties

IUPAC Name

4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl4N4O6S2/c1-3-34-24-16-20(30)22(32)18-26(24)36(12-5-7-14-44(38,39)40)28(34)10-9-11-29-35(4-2)25-17-21(31)23(33)19-27(25)37(29)13-6-8-15-45(41,42)43/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,38,39,40,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMTVYYZZGALHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCCCS(=O)(=O)[O-])Cl)Cl)CC)CCCCS(=O)(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl4N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721096
Record name 4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate

CAS RN

10049-96-4
Record name 4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(
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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(
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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(
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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(
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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(
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5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(

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